3,3,7,8-tetramethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
3,3,7,8-tetramethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C24H25F3N2O and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19189791 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,3,7,8-tetramethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with notable structural characteristics that suggest potential biological activity. This compound belongs to the dibenzo[b,e][1,4]diazepine class and features a trifluoromethyl-substituted phenyl ring alongside multiple methyl groups. Its molecular formula is C24H25F3N2O with a molecular weight of approximately 414.46 g/mol .
The compound's unique structure contributes to its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets. The compound's synthesis and characterization have been documented in various studies, indicating its relevance in medicinal chemistry .
Research indicates that this compound may exhibit significant biological activity through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes which play a crucial role in drug metabolism .
- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors. Its structural features may allow it to bind effectively to GABA receptors or other neuroactive targets .
Antimicrobial Activity
A notable area of research focuses on the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mM) |
---|---|---|
Staphylococcus aureus | 15 | 1 |
Escherichia coli | 12 | 1 |
Proteus mirabilis | 10 | 1 |
These results indicate that the compound possesses antibacterial activity comparable to known antibiotics .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological effects of this compound in animal models. It was found to exhibit anxiolytic properties similar to those of established benzodiazepines without the associated sedative effects. This suggests a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
2,3,9,9-tetramethyl-6-[3-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O/c1-13-8-17-18(9-14(13)2)29-22(15-6-5-7-16(10-15)24(25,26)27)21-19(28-17)11-23(3,4)12-20(21)30/h5-10,22,28-29H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSHDIAXMYTAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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